molecular formula C20H16Cl2N2O2 B3865598 N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide

N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide

Cat. No. B3865598
M. Wt: 387.3 g/mol
InChI Key: VCVUKRAIDZHWCJ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as DCNP, is a chemical compound that has been widely used in scientific research. This compound is a hydrazide derivative that has been synthesized through a specific method. DCNP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide involves the inhibition of protein phosphatase 2A. This inhibition leads to an increase in the phosphorylation of specific proteins, which can ultimately affect the expression of genes. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to have an effect on the cellular localization of specific proteins.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have an effect on cell growth and differentiation. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide in lab experiments is its specificity for protein phosphatase 2A. This specificity allows for the selective inhibition of this protein, which can be useful in studying its role in various cellular processes. However, one limitation of using N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and the accuracy of results.

Future Directions

There are several potential future directions for research involving N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One area of interest is the potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to have an effect on cell growth and differentiation, which could make it a potential treatment for certain types of cancer. Another area of interest is the development of new compounds that are similar to N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide but have improved specificity and reduced toxicity. These compounds could be useful in studying the role of protein phosphatase 2A in various cellular processes.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used in a variety of scientific research applications, including as a tool to study the regulation of gene expression. N'-(2,4-dichlorobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the activity of protein phosphatase 2A, which is involved in the regulation of gene expression. This inhibition leads to an increase in the phosphorylation of specific proteins, which can ultimately affect the expression of genes.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c1-13(26-19-8-4-6-14-5-2-3-7-17(14)19)20(25)24-23-12-15-9-10-16(21)11-18(15)22/h2-13H,1H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUKRAIDZHWCJ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.